tert-Butyl 3-(((4-methylpyridin-2-yl)oxy)methyl)piperidine-1-carboxylate
Overview
Description
tert-Butyl 3-(((4-methylpyridin-2-yl)oxy)methyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C16H24N2O3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring, a pyridine moiety, and a tert-butyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(((4-methylpyridin-2-yl)oxy)methyl)piperidine-1-carboxylate typically involves multiple steps. One common synthetic route starts with the preparation of the pyridine derivative, followed by the introduction of the piperidine ring and the tert-butyl ester group. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques helps in maintaining consistent quality and efficiency. The industrial methods are designed to optimize the reaction conditions, minimize waste, and ensure the safety of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(((4-methylpyridin-2-yl)oxy)methyl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions. For example:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
tert-Butyl 3-(((4-methylpyridin-2-yl)oxy)methyl)piperidine-1-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(((4-methylpyridin-2-yl)oxy)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to tert-Butyl 3-(((4-methylpyridin-2-yl)oxy)methyl)piperidine-1-carboxylate include:
- 3-(4-Methyl-pyridin-2-yloxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
- 3-(5-Bromo-4-methyl-pyridin-2-yloxymethyl)-azetidine-1-carboxylic acid tert-butyl ester
Uniqueness
What sets this compound apart is its specific combination of functional groups and structural features
Properties
IUPAC Name |
tert-butyl 3-[(4-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-13-7-8-18-15(10-13)21-12-14-6-5-9-19(11-14)16(20)22-17(2,3)4/h7-8,10,14H,5-6,9,11-12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYHQPKWHDLMZJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)OCC2CCCN(C2)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10647925 | |
Record name | tert-Butyl 3-{[(4-methylpyridin-2-yl)oxy]methyl}piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10647925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
954231-36-8 | |
Record name | tert-Butyl 3-{[(4-methylpyridin-2-yl)oxy]methyl}piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10647925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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